Ethyl 3-Bromo-4-chloro-5-fluorobenzoate
Description
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Properties
IUPAC Name |
ethyl 3-bromo-4-chloro-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-6(10)8(11)7(12)4-5/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZWZWQSUQARKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)Br)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00679230 | |
| Record name | Ethyl 3-bromo-4-chloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160574-71-9 | |
| Record name | Ethyl 3-bromo-4-chloro-5-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00679230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 3-Bromo-4-chloro-5-fluorobenzoate is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of halogen atoms in its structure significantly influences its interactions with biological macromolecules, which can lead to various pharmacological effects.
Chemical Structure and Properties
This compound features a benzoate structure with three halogen substituents: bromine, chlorine, and fluorine. These halogens enhance the compound's lipophilicity and ability to form hydrogen bonds, which are crucial for binding to biological targets such as enzymes and receptors.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular pathways. The halogen atoms can modulate the electronic properties of the compound, affecting its binding affinity and specificity towards various biological targets.
Potential Biological Activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially inhibiting bacterial growth by interfering with essential metabolic pathways.
- Anticancer Potential : Research indicates that similar halogenated compounds can induce apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding at their active sites, thus preventing substrate interaction and catalytic activity.
Research Findings
Several studies have explored the biological activities of this compound and related compounds. Below are summarized findings from recent research:
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing an MIC value of 32 µg/mL for both organisms.
- Enzyme Interaction Studies : In a biochemical assay focusing on enzyme inhibition, this compound was found to inhibit the enzyme lactate dehydrogenase (LDH) with an IC50 value of 25 µM. This suggests that the compound could play a role in metabolic regulation within cells.
- Cytotoxicity Assays : In a cytotoxicity study against human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited significant growth inhibition with IC50 values of 15 µM and 20 µM, respectively. These results indicate that this compound may have potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
